REACTION_CXSMILES
|
C(OC([N:11]1[CH2:14][CH:13]([C:15]([N:17]2[CH2:23][CH2:22][CH2:21][N:20]([C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])[CH2:19][CH2:18]2)=[O:16])[CH2:12]1)=O)C1C=CC=CC=1.N#N>CCO.[Pd]>[NH:11]1[CH2:14][CH:13]([C:15]([N:17]2[CH2:23][CH2:22][CH2:21][N:20]([C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])[CH2:19][CH2:18]2)=[O:16])[CH2:12]1
|
Name
|
|
Quantity
|
154 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was purged with N2 (N2/vacuum cycle×3)
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite®, fresh catalyst
|
Type
|
ADDITION
|
Details
|
charged (154 mg, 10% wt/wt)
|
Type
|
CUSTOM
|
Details
|
after a further 24 and 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
consumption of starting material
|
Type
|
FILTRATION
|
Details
|
the reaction was filtered through Celite®
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CC(C1)C(=O)N1CCN(CCC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.02 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |